3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H13ClN2O3 and its molecular weight is 268.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its potential therapeutic applications.
- Molecular Formula : C12H13ClN2O3
- Molar Mass : 268.696 g/mol
- CAS Number : 1038981-80-4
Biological Activity Overview
Oxadiazoles are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promising results in various studies.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. A study highlighted the synthesis of new oxadiazole compounds that showed efficacy against different cancer cell lines. For instance, derivatives with a similar structure to this compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
Anti-tubercular Activity
The compound has also been investigated for its anti-tubercular properties. A study reported that substituted 1,2,4-oxadiazoles exhibited potent activity against Mycobacterium tuberculosis. For example, derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against resistant strains of Mtb .
Case Studies
Study | Findings |
---|---|
Villemagne et al. (2020) | Synthesized new oxadiazole compounds as EthR inhibitors with enhanced solubility and metabolic stability. Compound BDM 71,339 showed an EC of 0.072 μM and an elimination half-life of 19 min. |
Parikh et al. (2020) | Developed substituted oxadiazoles with significant anti-TB activity; compound 3a was effective against monoresistant strains with a T1/2 of 1.63 h and Cmax of 2503.25 ng/mL. |
Upare et al. (2019) | Investigated styryl oxadiazoles; compound 4a exhibited the highest anti-tubercular activity with an IC50 of 0.045 µg/mL against Mtb H37Ra. |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The electron-withdrawing nature of the oxadiazole ring enhances its reactivity and interaction with nucleophiles in biological systems.
Properties
IUPAC Name |
3-(chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-16-9-4-3-8(5-10(9)17-2)6-12-14-11(7-13)15-18-12/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPHIBXUJWNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.